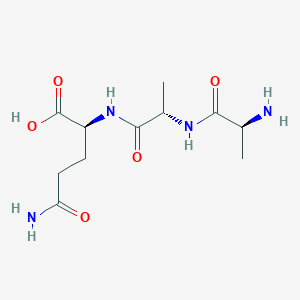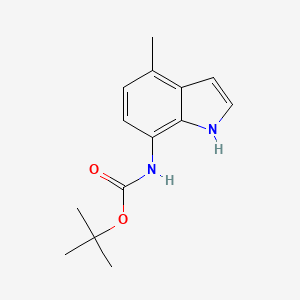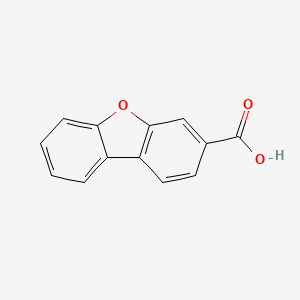
H-Ala-Ala-Gln-OH
概要
説明
H-Ala-Ala-Gln-OH is a dipeptide consisting of alanine and glutamine . It is widely used in medical and nutritional fields . It is a stable substitute for glutamine in cell culture media, tolerating autoclaving and liberating a lower amount of undesired ammonia than glutamine . It has also found use as a glutamine source in parenteral nutrition .
Synthesis Analysis
The production of Ala-Gln by the E. coli expressing α-amino acid ester acyltransferase is a promising technical route due to its high enzyme activity . Immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . Calcium alginate beads were found to be the most proper entrapment carrier for the production of Ala-Gln .Molecular Structure Analysis
The this compound molecule contains a total of 39 bonds. There are 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 2 secondary amides (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H20N4O5 and an average mass of 288.300 Da . It has a boiling point of 747.1±60.0 °C at 760 mmHg and a flash point of 405.6±32.9 °C . It has 9 H bond acceptors, 7 H bond donors, 8 freely rotating bonds, and 1 rule of 5 violations .科学的研究の応用
Protective Effects in Biological Systems
Research has demonstrated the protective effects of amino acids like alanine (Ala) and glutamine (Gln) against oxidative damage in biological systems. For example, a study by Li et al. (2013) explored how these amino acids protect fish erythrocytes from hydroxyl radical-induced apoptosis and oxidative damage, suggesting their potential role in cellular defense mechanisms against oxidative stress (Li et al., 2013).
Conformational Studies and Chemical Reactions
The conformation and reactivity of amino acids in the presence of hydroxyl radicals were investigated to understand their role in protein unfolding and diseases. Owen et al. (2012) conducted a theoretical study comparing the hydrogen abstraction reaction cycles of glycine and alanine residues, providing insights into the molecular basis of peptide and protein reactivity (Owen et al., 2012).
Fermentative Production and Structural Analysis
Technological advances have enabled the fermentative production of dipeptides like L-Alanyl-L-Glutamine, highlighting the importance of efficient manufacturing methods for clinical and nutritional applications. Tabata and Hashimoto (2007) described a novel method using a metabolically engineered Escherichia coli strain, showcasing the potential for scalable production (Tabata & Hashimoto, 2007).
作用機序
Target of Action
H-Ala-Ala-Gln-OH, a tripeptide, is a by-product formed during the synthesis of the dipeptide Ala-Gln . The primary targets of this compound are cells in culture media and in the human body where it serves as a source of glutamine .
Mode of Action
This compound interacts with its targets by providing a stable substitute for glutamine (Gln) in cell culture media . It tolerates autoclaving and liberates a lower amount of undesired ammonia than Gln . This makes it a preferred choice in various applications, including parenteral nutrition .
Biochemical Pathways
The compound plays a role in the biochemical pathways involving glutamine. Glutamine is an essential nutrient required for the production of biomass and as a source of energy . This compound, being a stable substitute for glutamine, can influence these pathways by ensuring a steady supply of glutamine .
Pharmacokinetics
Upon entering the body, this compound is quickly broken down by various organ tissues into Ala and Gln through the action of dipeptidases . Its half-life is approximately 3.8 minutes, and only a small amount of this compound (about 1-2% of the intake) is excreted in the urine . The kidneys play a crucial role in clearing this compound from the plasma .
Result of Action
The breakdown of this compound results in the release of glutamine, which is a vital nutrient for cell growth and differentiation . It can effectively reverse intestinal mucosal atrophy, enhance intestinal immune function, and prevent intestinal bacterial translocation . This makes it effective in improving the intestinal barrier function and immune function in critically ill patients, post-gastrointestinal surgery patients, and burn patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable in cell culture media that tolerate autoclaving . .
Safety and Hazards
H-Ala-Ala-Gln-OH is not classified as hazardous according to Regulation (EC) No. 1272/2008 . In case of accident or unwellness, seek medical advice immediately . If inhaled, remove the person to fresh air and keep comfortable for breathing . After contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth .
生化学分析
Biochemical Properties
H-Ala-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The dipeptide is hydrolyzed by amino acid arylamidase (AAA) to glutamine and alanine . Glutamine is then deaminated by glutaminase (GLNase) to glutamate, and oxidized by glutamate oxidase (GOD) to α-keto-glutarate, ammonia, and hydrogen peroxide .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The dipeptide is heat-stable and shows no spontaneous breakdown. In a cell culture, the living cells gradually release glutamine from the dipeptide by secretion of peptidases .
Molecular Mechanism
The mechanism of action of this compound involves its hydrolysis by AAA to glutamine and alanine. Glutamine is then deaminated by GLNase to glutamate, and oxidized by GOD to α-keto-glutarate, ammonia, and hydrogen peroxide . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. The dipeptide is stable and does not spontaneously break down . The degradation of this compound is detected under prolonged incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as AAA, GLNase, and GOD
Transport and Distribution
This compound is transported and distributed within cells and tissues
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUANFPRKJKJSRR-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)





![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)


